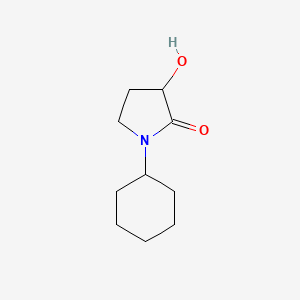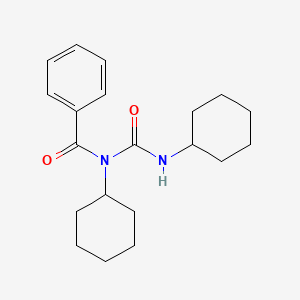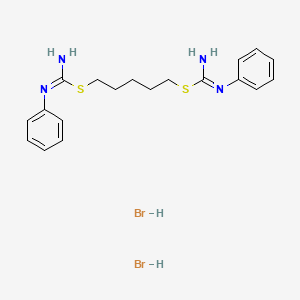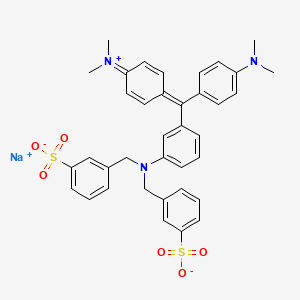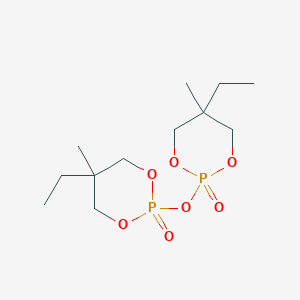
2,2'-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is a chemical compound with the molecular formula C12H24O7P2. It is known for its unique structure, which includes two dioxaphosphorinane rings connected by an oxygen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of 5-ethyl-5-methyl-1,3,2-dioxaphosphorinane with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield phosphine derivatives .
Scientific Research Applications
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which 2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulfide
- (5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide .
Uniqueness
2,2’-Oxybis(5-ethyl-5-methyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide is unique due to its specific structural arrangement and the presence of both ethyl and methyl groups on the dioxaphosphorinane rings. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
738-88-5 |
|---|---|
Molecular Formula |
C12H24O7P2 |
Molecular Weight |
342.26 g/mol |
IUPAC Name |
5-ethyl-2-[(5-ethyl-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5-methyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C12H24O7P2/c1-5-11(3)7-15-20(13,16-8-11)19-21(14)17-9-12(4,6-2)10-18-21/h5-10H2,1-4H3 |
InChI Key |
RTVFKVVXDNJFBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


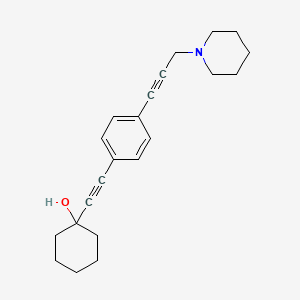
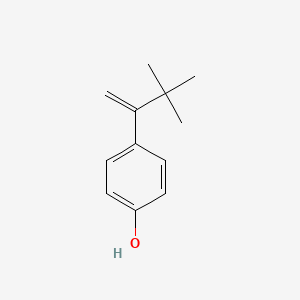

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
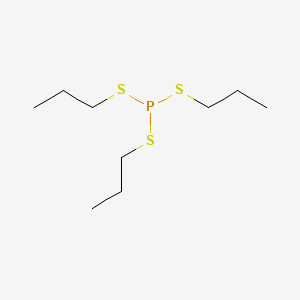

![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)

